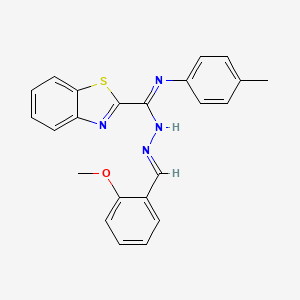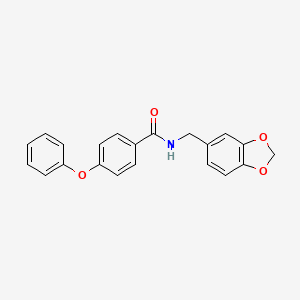![molecular formula C17H24N2O3 B5569659 N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)
N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzamide derivatives often involves complex chemical processes, including the reaction of benzamides with various reagents to introduce specific functional groups or to modify the molecule's structure to enhance its properties. For example, the Bischler-Napieralski reaction has been utilized to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating the versatility of benzamides in synthesis and the ability to generate complex structures from simpler benzamide compounds (Browne et al., 1981).
Molecular Structure Analysis
Molecular structure analysis of benzamides and their derivatives, including N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide, involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography have been instrumental in elucidating the structures of various benzamide derivatives, providing insights into their conformation and stereochemistry. For instance, the X-ray structure of N-(2,2-dichloro-1-isopentylaminoethyl)-4-methylbenzamide highlights the importance of structural analysis in understanding the properties and reactivity of benzamide compounds (Guirado et al., 2002).
Chemical Reactions and Properties
Benzamide derivatives undergo a variety of chemical reactions that modify their structure and properties. The reactivity of these compounds is influenced by their functional groups and molecular structure. For example, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides demonstrates the ability of benzamide derivatives to participate in acylation reactions, leading to compounds with potential applications in colorimetric sensing (Younes et al., 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and lipophilicity, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and functional groups. For instance, the lipophilicity of a series of benzamide compounds was analyzed using RP-HPLC, revealing relationships between the chemical structure and physical properties, which are essential for their biological activity (Imramovský et al., 2011).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, stability, and the ability to undergo specific chemical reactions, are influenced by their molecular structure. The study of these properties is essential for the development of new compounds with desired characteristics. The reactivity of benzamide derivatives towards different electrophiles, as demonstrated by the synthesis and functionalization of N-lithio-N-(2-lithioethyl)- and N-lithio-N-(3-lithiopropyl)-benzamides, showcases the diverse chemical behavior of these compounds (Barluenga et al., 1989).
Applications De Recherche Scientifique
Pharmacokinetic Studies and Metabolic Pathways
Compounds similar to N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide may undergo extensive pharmacokinetic studies to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, research on the metabolic fate of tricyclic antidepressants highlights the complexity of oxidative metabolism in the side chain, producing various metabolites through oxidative and reductive pathways, which could be relevant for understanding the metabolism of structurally related compounds (Breyer-Pfaff, 2004).
Antimicrobial Applications
Investigations into the antimicrobial properties of certain chemical compounds can reveal potential applications in treating infectious diseases. Studies on novel compounds, including those with unique structures, often explore their efficacy against a range of pathogens to address the growing concern of antibiotic resistance. For example, research on various compounds for their antibacterial, antifungal, and antimycobacterial activities highlights the ongoing search for new therapeutic agents in the fight against multidrug-resistant pathogens (Swain, Paidesetty, & Padhy, 2017).
Neuropharmacological Research
The neuropharmacological effects of compounds, including their potential as neuromodulators or in influencing neurotransmitter systems, are critical areas of research. Compounds with specific structural features may be studied for their effects on the central nervous system (CNS), including their therapeutic potential in neurological disorders, their psychoactive properties, or their use in addiction therapy. For instance, gamma-hydroxybutyrate (GHB) and its analogs have been studied for their clinical use in narcolepsy and potential in addiction therapy, highlighting the diverse therapeutic applications of neuroactive substances (Mannucci et al., 2017).
Toxicological and Safety Assessments
The toxicological profile and safety assessment of chemical compounds are fundamental to their development into therapeutic agents. This includes understanding their potential toxic effects, mechanisms of toxicity, and interactions with biological systems to ensure safe use. Research into the toxicology of various compounds, including acetamide and its derivatives, provides insight into the methodologies and considerations necessary in evaluating new chemical entities (Kennedy, 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,22)9-8-12-4-3-5-13(10-12)16(21)18-11-15(20)19-14-6-7-14/h3-5,10,14,22H,6-9,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHIOTBFNUZLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC(=O)NC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)
![7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5569589.png)
![methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)
![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5569603.png)



![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)
![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5569648.png)
![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclopropanecarboxylate](/img/structure/B5569676.png)
![2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B5569687.png)
![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)